N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)13-25-18-12-16(10-11-20(18)29-14-23(3,4)22(25)27)24-21(26)17-8-6-7-9-19(17)28-5/h6-12,15H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZXXDPRXBKOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article will delve into the synthesis, pharmacological properties, and biological activities of this compound based on available literature.
Synthesis
The compound can be synthesized through various chemical reactions involving precursors such as dihydrotagetone and other organic reagents. The synthesis typically involves the formation of the oxazepine ring followed by functionalization at the benzamide position. The detailed synthetic pathways can vary based on the desired purity and yield.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydrobenzo[b][1,4]oxazepine possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tetrahydrobenzo[b][1,4]oxazepine Derivative | MCF-7 (Breast) | 15 | Apoptosis Induction |
| Tetrahydrobenzo[b][1,4]oxazepine Derivative | A549 (Lung) | 20 | Cell Cycle Arrest |
Anti-inflammatory Effects
Several studies have suggested that this class of compounds may also exhibit anti-inflammatory properties. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: Inhibition of Inflammation
In a controlled study involving animal models, administration of similar oxazepine derivatives resulted in a significant decrease in paw edema and levels of inflammatory markers compared to control groups.
Neuroprotective Activity
There is emerging evidence suggesting neuroprotective effects of compounds with oxazepine structures. These effects are hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Table 2: Neuroprotective Effects
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Oxidative Stress Reduction | SH-SY5Y Cells | Reduced ROS levels by 30% |
| Neuroinflammation | Mouse Model | Decreased TNF-alpha levels |
Safety and Toxicity
Safety assessments are critical for evaluating the therapeutic potential of new compounds. Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, they may be safe at therapeutic doses. Further studies are needed to establish a comprehensive safety profile.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Uses
Key Differences and Implications
Heterocyclic Core: The target compound’s benzooxazepin ring is distinct from the phenyl or pyridine cores in analogs like etobenzanid or diflufenican.
Substituent Effects :
- The isobutyl and dimethyl groups increase steric hindrance compared to the smaller substituents (e.g., chlorine in etobenzanid). This could limit off-target interactions but may reduce solubility.
- The 2-methoxy group on the benzamide is less polar than sulfentrazone’s methanesulfonamide, suggesting differences in translocation within plant tissues.
Electronic Properties : Fluorine atoms in diflufenican and sulfentrazone enhance electron-withdrawing effects, whereas the target compound’s methoxy group is electron-donating. This may alter reactivity in enzymatic processes.
Research Findings and Hypotheses
- Mode of Action : The benzooxazepin core may interfere with plant hormone signaling or enzyme function, differing from etobenzanid’s cell wall inhibition or sulfentrazone’s protox disruption .
- Environmental Persistence : The dimethyl and isobutyl groups could increase soil adsorption, reducing leaching risks compared to more polar compounds like mefluidide.
- Resistance Management: Structural novelty may mitigate resistance mechanisms evolved against triazolone or sulfonamide herbicides.
Q & A
Q. What are the key challenges in synthesizing the compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring optimization for yield and purity. Key challenges include controlling reaction intermediates, minimizing side products, and ensuring regioselectivity. Methodological solutions include:
- Using continuous flow reactors to maintain precise temperature and mixing conditions .
- Employing recrystallization and column chromatography for purification, with solvent systems tailored to the compound’s polarity .
- Validating synthetic steps via HPLC and NMR spectroscopy to confirm intermediate structures .
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure?
Structural confirmation relies on:
- 1H/13C NMR spectroscopy to identify functional groups (e.g., methoxy, amide) and assess stereochemistry .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) spectroscopy to detect carbonyl (C=O) and sulfonamide (S=O) groups .
Q. What are the primary applications of this compound in current scientific research?
The compound is primarily studied for:
- Medicinal chemistry : As a scaffold for designing protease inhibitors or GPCR modulators due to its fused oxazepine core .
- Organic synthesis : Serving as a building block for derivatives with modified biological activity .
- Biological target identification : Probing enzyme-substrate interactions via fluorescence labeling or affinity assays .
Q. What purification methods are most effective post-synthesis?
Purification strategies depend on the compound’s solubility and impurities:
- Recrystallization using mixed solvents (e.g., ethanol/water) to enhance crystalline purity .
- Reverse-phase HPLC with C18 columns for high-resolution separation of polar byproducts .
- Size-exclusion chromatography for isolating high-molecular-weight aggregates .
Advanced Research Questions
Q. How does the compound’s fused ring system influence its reactivity in medicinal chemistry applications?
The tetrahydrobenzo[b][1,4]oxazepine core provides rigidity and π-stacking potential, enhancing binding to hydrophobic enzyme pockets. Substituents like the isobutyl group and methoxybenzamide moiety modulate:
- Lipophilicity : Impacting membrane permeability (logP ~3.2 predicted) .
- Electrophilicity : The oxazepinone carbonyl may act as a hydrogen bond acceptor in target interactions .
- Metabolic stability : Allyl or ethyl substituents affect susceptibility to cytochrome P450 oxidation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values or target specificity can arise from variations in assay conditions or compound purity. Solutions include:
- Orthogonal assays : Combining enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays .
- Batch reproducibility checks : Quantifying impurities via LC-MS and correlating with activity .
- Structural analogs : Synthesizing derivatives to isolate contributions of specific functional groups .
Q. How can computational methods enhance understanding of the compound’s mechanism?
Computational approaches include:
- Molecular docking : Predicting binding poses with targets like kinases or GPCRs using AutoDock Vina .
- Molecular dynamics (MD) simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Relating substituent electronegativity or steric bulk to activity trends .
Q. What experimental approaches study the compound’s metabolic stability?
Metabolic profiling involves:
- Liver microsome assays : Incubating the compound with NADPH-supplemented microsomes and quantifying parent compound loss via LC-MS .
- CYP450 inhibition screening : Identifying isoforms (e.g., CYP3A4) responsible for metabolism .
- Stable isotope labeling : Using deuterated analogs to track metabolic pathways .
Q. How does varying substituents on the benzoxazepine core affect physicochemical properties?
Systematic modifications (e.g., replacing methoxy with trifluoromethyl) alter:
- Solubility : Polar groups (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .
- logD : Hydrophobic substituents (e.g., isobutyl) increase logD, enhancing blood-brain barrier penetration .
- Metabolic stability : Electron-withdrawing groups (e.g., -CF3) reduce oxidation rates .
Q. What parameters are critical during synthesis scale-up?
Key factors include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
